3',3''-Dihydroxy Repaglinide
Description
Overview of Repaglinide (B1680517) as an Insulin (B600854) Secretagogue and its Primary Metabolic Pathways
Repaglinide is an oral antidiabetic agent belonging to the meglitinide (B1211023) class. drugbank.comwikipedia.org Its primary function is to lower blood glucose levels by stimulating the release of insulin from pancreatic β-cells. wikipedia.orgpharmgkb.org This process is initiated when Repaglinide binds to and closes ATP-dependent potassium channels on the β-cell membrane, leading to depolarization and an influx of calcium ions, which in turn triggers insulin secretion. nih.govfda.gov This insulinotropic action is glucose-dependent, meaning insulin release diminishes at low glucose concentrations. fda.govmedcentral.com
Repaglinide is characterized by rapid absorption and elimination, with a half-life of about one hour. nih.govmedcentral.com It is almost entirely metabolized before excretion, with less than 2% of an oral dose being excreted unchanged. nih.gov The liver is the primary site of metabolism, where the drug undergoes extensive biotransformation through two main pathways: oxidative biotransformation and direct conjugation with glucuronic acid. pharmgkb.orgfda.gov
The oxidative metabolism is principally mediated by the cytochrome P450 (CYP) enzyme system, with CYP2C8 and CYP3A4 identified as the key enzymes involved. pharmgkb.orgnih.govnih.gov These enzymes catalyze the conversion of Repaglinide into several metabolites. fda.govresearchgate.net Following oxidation, some metabolites, as well as the parent drug itself, can undergo glucuronidation, a process that attaches a glucuronic acid moiety to the molecule, facilitating its excretion. drugbank.comfda.gov This dual metabolic pathway, involving both CYP enzymes and glucuronidation, underscores the complexity of Repaglinide's clearance from the body. drugbank.comnih.gov The metabolites are primarily excreted via bile into the feces (about 90%), with a smaller portion (about 8%) eliminated in the urine. drugbank.comwikipedia.orgpharmgkb.org
| Enzyme | Role in Repaglinide Metabolism |
| CYP2C8 | A principal enzyme involved in the oxidative biotransformation of Repaglinide, primarily responsible for forming hydroxylated metabolites like M4. pharmgkb.orgnih.govnih.gov |
| CYP3A4 | A principal enzyme that works alongside CYP2C8 in the oxidative metabolism, mainly forming metabolites M1 and M2. pharmgkb.orgnih.govnih.gov |
| UGT1A1 | An enzyme involved in the direct glucuronidation of Repaglinide to form the acyl glucuronide M7, as well as the glucuronidation of other metabolites. researchgate.netnih.gov |
Identification and Significance of Repaglinide Metabolites in Biotransformation Studies
Biotransformation studies have identified several key metabolites of Repaglinide, none of which possess clinically significant glucose-lowering activity. drugbank.comnih.gov The primary metabolites are designated as M1, M2, M4, and M7. drugbank.comfda.gov
The formation of these metabolites is catalyzed by specific enzymes. CYP3A4 is mainly responsible for the N-dealkylation of Repaglinide to form the oxidized dicarboxylic acid (M2) and its further oxidation to the aromatic amine (M1). nih.govfda.gov In contrast, CYP2C8 is the major enzyme responsible for the hydroxylation of the piperidine (B6355638) ring system to produce metabolite M4. pharmgkb.orgnih.govdrugbank.com Another minor hydroxylated metabolite, M0-OH, resulting from hydroxylation on the isopropyl moiety, has also been identified and is predominantly formed by CYP2C8. nih.govresearchgate.net Direct conjugation of the parent drug's carboxylic acid group via glucuronidation results in the acyl glucuronide metabolite, M7. drugbank.commedcentral.com
| Metabolite | Description | Primary Formation Pathway |
| M1 | Aromatic amine | Further oxidation of M2, primarily via CYP3A4. nih.govfda.gov |
| M2 | Oxidized dicarboxylic acid | N-dealkylation of Repaglinide, primarily via CYP3A4. nih.govfda.gov It is the major metabolite found in feces. nih.gov |
| M4 | Hydroxylation on the piperidine ring | Primarily via CYP2C8. pharmgkb.orgnih.gov |
| M7 | Acyl glucuronide | Direct glucuronidation of Repaglinide. drugbank.comfda.gov |
| M0-OH | Hydroxylation on the isopropyl moiety | Primarily via CYP2C8. nih.govdrugbank.com |
Rationale for Dedicated Research on Specific Hydroxylated Metabolites, with Focus on Dihydroxy Analogs
The established metabolic pathways of Repaglinide demonstrate that hydroxylation is a key step in its biotransformation, leading to metabolites such as M4 (3'-Hydroxy Repaglinide) and M0-OH. nih.govmedchemexpress.com The existence of these mono-hydroxylated metabolites provides a strong rationale for investigating the potential for further oxidation to form dihydroxy analogs.
Dedicated research into specific, less abundant metabolites like 3',3''-Dihydroxy Repaglinide is essential for several reasons. First, it allows for a complete characterization of the drug's metabolic fate. While major metabolites account for the bulk of drug clearance, minor metabolites can provide deeper insights into the enzymatic processes involved and reveal secondary, less common metabolic routes.
Second, the formation of multiple hydroxylated species can be significant in understanding the full catalytic capabilities of the involved enzymes, such as CYP2C8 and CYP3A4. The presence of a dihydroxy metabolite would imply a sequential hydroxylation process, where a mono-hydroxylated intermediate is further oxidized.
Finally, the chemical synthesis and availability of standards for compounds like this compound indicate their importance as analytical reference materials in advanced metabolic profiling and drug interaction studies. advtechind.combio-fount.com Identifying and quantifying such metabolites, even at low concentrations, is critical for thorough pharmacokinetic assessments and for regulatory purposes, ensuring a comprehensive understanding of all chemical entities derived from the parent drug within the body.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1391053-04-5 |
|---|---|
Molecular Formula |
C27H36N2O6 |
Molecular Weight |
484.593 |
IUPAC Name |
2-ethoxy-4-[2-[[3-hydroxy-1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C27H36N2O6/c1-4-35-24-14-18(11-12-21(24)26(32)33)15-25(31)28-22(16-27(2,3)34)20-9-5-6-10-23(20)29-13-7-8-19(30)17-29/h5-6,9-12,14,19,22,30,34H,4,7-8,13,15-17H2,1-3H3,(H,28,31)(H,32,33) |
InChI Key |
BNUWWPKVNAJZHX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)(C)O)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O |
Synonyms |
2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-hydroxymethylbutyl]amino]-2-oxoethyl]benzoic Acid; |
Origin of Product |
United States |
Discovery and Structural Elucidation of 3 ,3 Dihydroxy Repaglinide
Initial Detection and Characterization in Metabolic Profiling Studies
The initial detection of a novel metabolite typically occurs during comprehensive metabolic profiling studies. These studies involve incubating the parent drug, in this case, Repaglinide (B1680517), with in vitro systems such as human liver microsomes, hepatocytes, or recombinant enzymes, or analyzing in vivo samples from preclinical or clinical studies. medchemexpress.com Advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), are employed to detect and tentatively identify potential metabolites. nih.gov
A dihydroxylated metabolite would be expected to have a mass shift of +32 Da compared to the parent Repaglinide molecule, corresponding to the addition of two oxygen atoms. The detection of a chromatographic peak with this specific mass-to-charge ratio (m/z) would be the first indication of the presence of a dihydroxy-repaglinide isomer. Further fragmentation analysis using tandem mass spectrometry (MS/MS) would provide initial structural clues about the location of the hydroxyl groups. However, without specific studies reporting these findings for 3',3''-Dihydroxy Repaglinide, its initial detection remains theoretical.
Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)
Once a potential new metabolite is detected, its definitive structural elucidation requires the use of sophisticated spectroscopic techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the determination of its elemental composition. nih.gov Tandem MS (MS/MS) experiments involve fragmenting the metabolite ion and analyzing the resulting fragment ions. The fragmentation pattern can help to pinpoint the location of the hydroxyl groups on the Repaglinide structure. For instance, specific fragmentation pathways would be expected if the hydroxylation occurred on the piperidine (B6355638) ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. researchgate.netppj.org.ly To perform NMR analysis, a sufficient amount of the purified metabolite is required. One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (such as COSY, HSQC, and HMBC) experiments would be conducted. These analyses would reveal the precise connectivity of atoms and the exact positions of the two hydroxyl groups on the piperidine ring, confirming the 3',3''-dihydroxy structure. The combination of MS and NMR data is often essential for the conclusive identification of novel metabolites. medchemexpress.com
Chromatographic Isolation and Purification for Reference Standard Generation
To perform detailed spectroscopic analysis and to have a standard for quantitative bioanalysis, the metabolite must be isolated and purified.
Chromatographic Techniques: Preparative high-performance liquid chromatography (prep-HPLC) is the most common method used for the isolation of drug metabolites. vivanls.com The process involves scaling up the analytical HPLC method to handle larger sample volumes and collect the fraction containing the metabolite of interest. The selection of the appropriate column chemistry and mobile phase is critical for achieving the necessary separation from the parent drug and other metabolites.
Reference Standard Generation: Once isolated and purified to a high degree, the compound can be fully characterized and serve as a chemical reference standard. ppj.org.ly This reference standard is crucial for the validation of analytical methods to accurately quantify the metabolite in biological samples and for conducting further pharmacological and toxicological studies. The establishment of a reference standard requires thorough purity assessment using techniques like HPLC, MS, and NMR.
Metabolic Pathways and Enzymology of 3 ,3 Dihydroxy Repaglinide Formation
Primary Cytochrome P450 (CYP) Isoforms Involved in Repaglinide (B1680517) Hydroxylation
In vitro studies have definitively identified CYP2C8 and CYP3A4 as the principal enzymes responsible for the oxidative metabolism of repaglinide. nih.govfda.govdrugbank.com While initial research suggested CYP3A4 was the main contributor, subsequent investigations confirmed the significant and distinct roles of both enzymes in repaglinide's biotransformation. nih.govnih.gov This dual dependency means that the inhibition of one pathway may be compensated by the other, influencing the potential for drug-drug interactions. drugbank.com Some studies have also noted a minor contribution from CYP2C9. fda.gov
Role of CYP2C8 in Repaglinide Mono-hydroxylation (e.g., 3'-Hydroxy Repaglinide)
CYP2C8 is a key enzyme in the metabolism of repaglinide. Its primary role is the formation of the mono-hydroxylated metabolite M4, also known as 3'-Hydroxy Repaglinide. nih.govmedchemexpress.com This metabolite is generated through hydroxylation on the piperidine (B6355638) ring of the repaglinide molecule. nih.gov The rate of M4 formation in human liver microsomes (HLM) shows a significant correlation with paclitaxel (B517696) 6α-hydroxylation, a known marker for CYP2C8 activity. nih.govdrugbank.com
In addition to M4, CYP2C8 also mediates the formation of another mono-hydroxylated metabolite designated M0-OH, which results from hydroxylation at the isopropyl moiety of the parent compound. nih.govdrugbank.com While both CYP2C8 and CYP3A4 can form M0-OH, studies with recombinant enzymes indicate that CYP2C8 is the principal enzyme for this specific transformation. nih.gov
Contribution of CYP3A4 to Repaglinide Oxidation Pathways
CYP3A4 primarily catalyzes the formation of different repaglinide metabolites through oxidative pathways. It is mainly responsible for producing M1 (an aromatic amine) and M2 (an oxidized dicarboxylic acid). pharmgkb.orgfda.gov The formation of M2, a major metabolite, involves the N-dealkylation of repaglinide, a process attributed to both CYP2C8 and CYP3A4. fda.gov M2 can be further oxidized to form M1, a reaction also mediated by CYP3A4. fda.gov The rate of M1 formation in HLM correlates significantly with testosterone (B1683101) 6β-hydroxylation, a specific marker for CYP3A4 activity. nih.gov CYP3A4 also contributes, albeit to a lesser extent than CYP2C8, to the formation of the M4 and M0-OH metabolites. nih.govdrugbank.com
The distinct preferences of the two main enzymes are highlighted by the clearance ratios of M1 and M4 formation. In recombinant CYP3A4, the M1/M4 ratio is approximately 60, whereas in recombinant CYP2C8, the ratio is only 0.05, underscoring their specialized roles. nih.gov
Proposed Sequential or Concurrent Hydroxylation Mechanisms Leading to Dihydroxy Formation
The specific metabolic pathway leading to the formation of 3',3''-Dihydroxy Repaglinide is not explicitly detailed in the available scientific literature. However, based on the known mono-hydroxylation sites, a plausible mechanism can be proposed. The formation of a dihydroxy metabolite would likely occur through a sequential hydroxylation process.
In this hypothetical pathway, repaglinide would first undergo mono-hydroxylation by CYP2C8 or CYP3A4 to form an intermediate such as 3'-Hydroxy Repaglinide (M4) or M0-OH. nih.gov This mono-hydroxylated metabolite could then serve as a substrate for a second hydroxylation event, potentially catalyzed by the same or a different CYP isoform, to yield a dihydroxy derivative. For instance, the M4 metabolite could undergo a subsequent hydroxylation on the isopropyl group, or the M0-OH metabolite could be hydroxylated on the piperidine ring. While scientifically conceivable, this sequential hydroxylation mechanism for repaglinide remains a proposed pathway that requires direct experimental confirmation.
Involvement of Other Metabolic Enzymes and Pathways (e.g., Glucuronidation, if applicable to subsequent metabolism)
Beyond the oxidative pathways mediated by CYP enzymes, repaglinide can also be metabolized through direct conjugation with glucuronic acid. fda.gov This process forms an acyl glucuronide metabolite known as M7. fda.gov In vitro studies have demonstrated that repaglinide can undergo direct glucuronidation, and this pathway may account for 2% to 20% of its metabolism, depending on the in vitro system used. nih.gov The UDP-glucuronosyltransferase (UGT) enzyme UGT1A1 has been identified as playing a significant role in the direct glucuronidation of repaglinide. rsc.org
In Vitro Reaction Kinetics and Enzyme Characterization
The characterization of enzyme kinetics provides insight into the efficiency of metabolic pathways. Studies investigating repaglinide metabolism have yielded key kinetic parameters, although data specific to dihydroxy metabolite formation is not available.
Michaelis-Menten Kinetics for Formation
Determining the Michaelis-Menten constants (Kₘ and Vₘₐₓ) for the formation of repaglinide's primary metabolites has presented challenges. One key study noted that the formation of the main metabolites in human liver microsomes exhibited linear kinetics for repaglinide concentrations up to 22 µM. nih.gov This linearity prevented the calculation of traditional Kₘ and Vₘₐₓ values within that concentration range, as the enzymes were not saturated. nih.gov However, a comprehensive analysis using various in vitro systems determined unbound Kₘ values that were consistent (within a 2-fold range) for each metabolite across the different systems tested. nih.gov
While direct formation kinetics are limited, inhibition constants (Kᵢ) have been determined for various compounds, shedding light on the enzyme interactions.
| Enzyme | Inhibitor | Kᵢ (µM) | Reference |
|---|---|---|---|
| CYP2C8 | Bezafibrate | 9.7 | nih.gov |
| CYP2C8 | Gemfibrozil (B1671426) | 30.4 | nih.gov |
| CYP2C8 | Fenofibrate | 92.6 | nih.gov |
| CYP2C8 | Rifampicin | 30.2 | nih.gov |
| CYP3A4 | Rifampicin | 18.5 | nih.gov |
The rates of formation for the primary mono-hydroxylated metabolites have been quantified using recombinant CYP enzymes, as detailed in the table below.
| Metabolite | Enzyme | Rate of Formation (pmol/min/pmol CYP) | Reference |
|---|---|---|---|
| M4 (3'-Hydroxy Repaglinide) | CYP2C8 | 2.5 | nih.gov |
| CYP3A4 | ~0.1 | nih.gov | |
| M1 | CYP3A4 | 1.6 | nih.gov |
| CYP2C8 | 0.4 | nih.gov | |
| M0-OH | CYP2C8 | 0.7 | nih.gov |
| CYP3A4 | 0.2 | nih.gov |
Information regarding the chemical compound “this compound” is not available in the reviewed scientific literature.
Extensive searches for the metabolic pathways, enzymology, and species-specific differences related to the formation of a compound specifically named "this compound" did not yield any direct results. The available scientific information details the metabolism of the parent drug, Repaglinide, into several other well-characterized metabolites.
The primary metabolic pathways of Repaglinide involve oxidation and glucuronidation, mediated predominantly by the cytochrome P450 enzymes CYP2C8 and CYP3A4. nih.govpharmgkb.orgnih.govnih.gov The major identified metabolites of Repaglinide are designated as M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4 (formed by hydroxylation on the piperidine ring). pharmgkb.org Another significant metabolite, identified as 3'-Hydroxy Repaglinide, is known to be formed mainly by the action of CYP2C8. medchemexpress.commedchemexpress.comdcchemicals.com
However, no studies or data were found that specifically describe the formation, enzyme kinetics, or species-specific variations of a metabolite named "this compound." Therefore, the requested article focusing solely on this compound cannot be generated based on the current body of scientific literature.
In Vitro and Ex Vivo Biotransformation Studies of 3 ,3 Dihydroxy Repaglinide
Microsomal Incubation Systems for Metabolite Generation
Microsomal incubation systems, particularly those using human liver microsomes (HLMs), are a standard in vitro tool for studying the phase I metabolism of xenobiotics. In the context of Repaglinide (B1680517), HLMs have been instrumental in identifying the formation of its metabolites.
Studies have shown that the formation of 3'-Hydroxy Repaglinide (M4) from Repaglinide in HLM incubations is significant. This hydroxylation reaction, occurring on the piperidine (B6355638) ring of the Repaglinide molecule, is a primary metabolic pathway. The generation of M4 in these systems is dependent on the presence of NADPH, a necessary cofactor for cytochrome P450 enzyme activity.
While these systems are effective for generating and identifying 3'-Hydroxy Repaglinide as a metabolite of Repaglinide, there is no available research that details the use of microsomal incubations to study the further metabolism of isolated 3'-Hydroxy Repaglinide.
Recombinant Enzyme Systems for Specific CYP Isoform Contribution
To pinpoint the specific enzymes responsible for metabolic pathways, recombinant enzyme systems expressing individual cytochrome P450 (CYP) isoforms are utilized. Research has definitively identified the specific CYP isozyme responsible for the generation of 3'-Hydroxy Repaglinide from its parent compound.
The rate of M4 formation has been quantified in these systems. For instance, in one study, the rate of M4 formation in CYP2C8 supersomes was found to be 2.5 pmol/min/pmol CYP enzyme. nih.gov This highlights the significant role of CYP2C8 in this particular metabolic step.
As with microsomal systems, there is no available literature describing studies where 3'-Hydroxy Repaglinide was used as a substrate in recombinant enzyme systems to investigate its potential for further metabolism by specific CYP isoforms.
Perfused Organ Systems for Physiological Relevance
Perfused organ systems, such as the isolated perfused liver, represent a high level of physiological relevance in ex vivo biotransformation studies. These systems maintain the structural and functional integrity of the organ, allowing for the study of drug uptake, metabolism, and excretion in a more integrated manner.
While the metabolism of Repaglinide has been studied in vivo, leading to the identification of its metabolites in circulation and excreta, there are no published studies that have utilized perfused organ systems to specifically investigate the biotransformation of 3'-Hydroxy Repaglinide. Such studies would be necessary to understand its hepatic extraction, potential for further metabolism, and biliary or sinusoidal efflux in a controlled ex vivo environment that closely mimics the in vivo situation.
Investigation of Metabolic Stability and Half-Life in Biological Matrices
Metabolic stability assays are crucial for determining the susceptibility of a compound to metabolism, typically by measuring its rate of disappearance when incubated with a biological matrix like liver microsomes or hepatocytes. From this, the intrinsic clearance and metabolic half-life can be calculated.
Currently, there is no published data on the metabolic stability or the intrinsic clearance and half-life of 3'-Hydroxy Repaglinide in any biological matrix. The focus of existing research has been on the metabolic stability of the parent drug, Repaglinide. To determine the metabolic stability of 3'-Hydroxy Repaglinide, it would need to be incubated as the substrate with human liver microsomes or hepatocytes, and its depletion over time would need to be monitored. Without such studies, it is not possible to provide any quantitative data on its metabolic lability.
The following table summarizes the key enzymes involved in the formation of the main metabolites of the parent compound, Repaglinide, as 3'-Hydroxy Repaglinide is one of these metabolites.
| Metabolite | Formation Pathway | Primary Enzyme(s) |
| 3'-Hydroxy Repaglinide (M4) | Hydroxylation of the piperidine ring | CYP2C8 nih.govresearchgate.net |
| M1 | Aromatic Amine Formation | CYP3A4 nih.govclinpgx.org |
| M2 | Oxidized Dicarboxylic Acid | CYP3A4 clinpgx.org |
| M0-OH | Hydroxylation of the isopropyl moiety | CYP2C8 nih.gov |
| M5 | - | CYP3A4 nih.gov |
Analytical Methodologies for the Detection and Quantification of 3 ,3 Dihydroxy Repaglinide
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal analytical technique for the sensitive and selective quantification of repaglinide (B1680517) and its metabolites in various biological matrices. scirp.org This method offers the requisite sensitivity to detect the low concentrations typical of metabolites in complex samples such as plasma, urine, and in vitro metabolic systems. scirp.orgnih.gov
The development of robust LC-MS/MS methods for repaglinide metabolites involves careful optimization of both chromatographic separation and mass spectrometric detection. A reversed-phase C18 column is commonly employed for the separation of repaglinide and its metabolites. scirp.orgresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol, often run in a gradient elution mode to achieve optimal separation of the parent drug from its various metabolites. researchgate.netinnovareacademics.in
For the specific analysis of isomers, such as the potential diastereomers of hydroxylated metabolites, chiral chromatography can be employed. While studies on repaglinide have focused on the enantiomeric separation of the parent drug using chiral columns like Chiralpak IA, the principles can be extended to its hydroxylated metabolites. scielo.brresearchgate.net The use of a mobile phase containing n-hexane, ethanol, and an acidic modifier like trifluoroacetic acid has proven effective for resolving repaglinide enantiomers and would be a starting point for the separation of hydroxylated diastereomers. scielo.brresearchgate.net
The mass spectrometric conditions are optimized for each specific analyte. Electrospray ionization (ESI) in the positive ion mode is typically used for repaglinide and its metabolites, as it provides high ionization efficiency. researchgate.net The detection is performed in the multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each metabolite. For instance, in the analysis of repaglinide, the MRM transition m/z 453.3 > 162.2 has been utilized. nih.gov Similar specific transitions would be determined for each dihydroxy metabolite.
A comprehensive validation of the LC-MS/MS method is crucial to ensure the reliability of the generated data. The validation is performed according to established guidelines and encompasses several key parameters.
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and internal standard. scirp.org
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte is established over a specific range. For repaglinide and its main metabolites, linearity has been demonstrated in concentration ranges such as 2-500 ng/mL. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, accuracy is typically expected to be within 85-115% (80-120% for the LLOQ), and precision (expressed as the relative standard deviation, RSD) should not exceed 15% (20% for the LLOQ). researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For repaglinide, a highly sensitive LC-MS/MS method reported an LOD of 0.010 ng/mL and an LOQ of 0.050 ng/mL in human plasma. researchgate.net
LC-MS/MS Validation Parameters for Repaglinide and its Metabolites
| Parameter | Repaglinide | Repaglinide Metabolites | Matrix | Reference |
|---|---|---|---|---|
| Linearity Range | 0.5 - 100 ng/mL | 2 - 500 ng/mL | Human Plasma / Microsomal Medium | scirp.orgnih.gov |
| Accuracy | -1.26% to -0.593% (relative error) | Within ±15% | Human Plasma | researchgate.net |
| Precision (RSD) | ≤ 5.07% (intra-day), ≤ 11.2% (inter-day) | < 15% | Human Plasma | researchgate.net |
| LOD | 0.010 ng/mL | Not specifically reported for dihydroxy metabolite | Human Plasma | researchgate.net |
| LOQ | 0.5 ng/mL | Not specifically reported for dihydroxy metabolite | Human Plasma | scirp.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)
The application of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of repaglinide and its hydroxylated metabolites is not commonly reported. This is primarily because these compounds are not sufficiently volatile for direct GC analysis. However, GC-MS can be employed following a derivatization step to increase the volatility of the analytes. europeanpharmaceuticalreview.com
For compounds containing hydroxyl and carboxyl groups, a two-step derivatization process involving methoximation followed by silylation is a common approach. researchgate.netyoutube.com Methoximation protects ketone and aldehyde groups, while silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts polar functional groups (-OH, -COOH) into more volatile trimethylsilyl (B98337) (TMS) derivatives. youtube.comscispace.com While specific protocols for 3',3''-Dihydroxy Repaglinide are not available, the general methodology used for profiling metabolites in biological fluids like urine could be adapted. researchgate.net This would involve extraction of the metabolite, followed by the derivatization procedure, and subsequent analysis by GC-MS, likely using electron impact (EI) ionization which provides reproducible fragmentation patterns for structural confirmation against spectral libraries. europeanpharmaceuticalreview.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds, including drug metabolites. medjpps.comresearchgate.net While LC-MS/MS is excellent for detection and quantification, NMR provides detailed information about the molecular structure. For the definitive structural assignment of repaglinide metabolites, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized.
One powerful approach is the use of hyphenated techniques such as LC-MS-NMR. This allows for the online separation of metabolites by LC, initial identification by MS, and subsequent detailed structural analysis of the isolated metabolite by NMR. drugbank.comnih.gov Such a technique has been successfully applied to identify the primary metabolites of repaglinide, including M4 (hydroxylation on the piperidine (B6355638) ring) and M1 (aromatic amine). drugbank.comnih.gov The 1H-NMR spectra provide information about the chemical environment of the hydrogen atoms in the molecule, and changes in the chemical shifts compared to the parent drug can indicate the site of metabolism, such as hydroxylation. medjpps.com For a dihydroxy metabolite, the appearance of new signals in the hydroxyl region and shifts in the signals of neighboring protons would be key indicators for structural assignment.
Capillary Electrophoresis and Other Advanced Separation Techniques
Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. researchgate.net It is particularly well-suited for the analysis of charged species and for chiral separations. nih.govoup.com For repaglinide, CE methods have been developed for the separation of its enantiomers, which is crucial as the (S)-enantiomer is the active form. scielo.br These methods often employ a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., carboxymethyl-β-cyclodextrin or 2,6-di-o-methyl-β-cyclodextrin), in the running buffer to achieve enantiomeric resolution. innovareacademics.innih.govoup.com
While specific applications of CE for the analysis of this compound are not documented, the principles of chiral CE are applicable to the separation of its potential diastereomers. The development of such a method would involve optimizing parameters like the type and concentration of the chiral selector, the pH and composition of the background electrolyte, and the applied voltage. oup.com The high separation efficiency and low sample consumption of CE make it an attractive technique for metabolic studies where sample volume may be limited. researchgate.net
Bioanalytical Applications in Metabolic Research (e.g., Microsomal Incubations, Tissue Homogenates)
The analytical methods described above are frequently applied in metabolic research to investigate the biotransformation of repaglinide. In vitro models, such as human liver microsomes (HLM) and hepatocytes, are commonly used to identify the enzymes responsible for metabolism and to characterize the resulting metabolites. nih.govnih.govnih.gov
In studies using HLM, repaglinide is incubated with the microsomes in the presence of cofactors like NADPH to initiate oxidative metabolism. nih.govnih.gov The reaction is then stopped, and the mixture is analyzed by LC-MS/MS to identify and quantify the formed metabolites, including the dihydroxylated M2 metabolite. nih.govnih.gov These studies have been instrumental in identifying CYP3A4 and CYP2C8 as the principal enzymes involved in the metabolism of repaglinide. pharmgkb.orgdrugbank.com
Furthermore, the analysis of tissue homogenates from preclinical animal studies provides valuable information on the distribution of the parent drug and its metabolites in various organs. nih.govosti.gov For instance, a droplet-based liquid microjunction surface sampling HPLC-MS/MS method has been used for the quantitative analysis of repaglinide and its metabolites in thin tissue sections of major organs like the liver, kidney, lung, and brain from dosed mice. nih.govosti.gov Such studies have shown a semi-quantitative agreement between surface sampling and traditional bulk extraction of organ homogenates, providing spatial distribution information of the metabolites within the tissues. nih.govosti.gov
Bioanalytical Applications for Repaglinide Metabolite Analysis
| Application | Biological Matrix | Key Findings | Analytical Technique | Reference |
|---|---|---|---|---|
| In Vitro Metabolism Study | Human Liver Microsomes (HLM) | Identification of M1, M2, and M4 as primary metabolites. Elucidation of the role of CYP3A4 and CYP2C8. | LC-MS/MS | pharmgkb.orgnih.govdrugbank.com |
| Metabolite Quantification | Mouse Tissue Homogenates (Liver, Kidney, etc.) | Quantification and spatial distribution of repaglinide and its metabolites in various organs. | HPLC-MS/MS | nih.govosti.gov |
| Structural Elucidation | Human Liver Microsomes (HLM) | Definitive structural identification of metabolites M1 and M4. | LC-MS-NMR | drugbank.comnih.gov |
| Pharmacokinetic Interaction Study | Human Liver Subcellular Fractions | Investigation of the inhibition of repaglinide metabolism by other drugs. | LC-MS | nih.gov |
Pharmacological Characterization of 3 ,3 Dihydroxy Repaglinide
Mechanism of Action Studies (if any activity is observed)
Given the established lack of pharmacological activity of Repaglinide's metabolites, including presumably 3',3''-Dihydroxy Repaglinide (B1680517), no mechanism of action for glucose-lowering has been proposed or studied for this compound. pharmgkb.orgfda.govwikipedia.orgdrugbank.com The mechanism of action for the active parent drug, Repaglinide, is well-defined and involves the closure of ATP-dependent potassium channels in pancreatic β-cells. nih.govmedchemexpress.com
Comparative Metabolomics and Structure Activity Relationship Sar Studies
In Silico Modeling and Molecular Docking for Predicting Binding and Activity
While no specific molecular docking studies for 3',3''-Dihydroxy Repaglinide (B1680517) are available, extensive in silico research on the parent compound, repaglinide, offers a predictive foundation. Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a molecule to a target protein. nanobioletters.com
Repaglinide has been docked with several protein targets to understand its therapeutic and off-target effects. For instance, docking studies with Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor involved in lipid and glucose metabolism, showed a strong binding affinity for repaglinide with a binding energy of -9.3 kcal/mol. nanobioletters.com Other studies have explored its interaction with targets like the TRPV1 channel and serum albumin. mdpi.commdpi.com
The introduction of two hydroxyl groups to the repaglinide structure, as in 3',3''-Dihydroxy Repaglinide, would significantly alter its physicochemical properties. Key predicted changes include:
Increased Polarity: The hydroxyl groups would increase the molecule's hydrophilicity. This would likely decrease its ability to penetrate cell membranes and could weaken interactions within hydrophobic binding pockets of target proteins.
New Hydrogen Bonding Sites: The -OH groups could act as hydrogen bond donors and acceptors, potentially forming new interactions with amino acid residues in a binding site. However, these new bonds may not compensate for the loss of favorable hydrophobic interactions.
Given that repaglinide's primary metabolites are inactive, it is predicted that the substantial increase in polarity and structural change in a dihydroxy metabolite would result in a significantly lower binding affinity for its therapeutic target, the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, thereby rendering it inactive.
| Protein Target | Function | Repaglinide Binding Affinity (kcal/mol) | Reference Compound (Affinity) |
|---|---|---|---|
| PPAR-Gamma | Metabolic Regulation | -9.3 | Piperine (-8.3) |
| ACAT (in silico) | Cholesterol Metabolism | -8.74 | Nevanimibe (-7.48) |
| HMG-CoA Reductase (in silico) | Cholesterol Synthesis | -7.70 | Atorvastatin (-8.36) |
| TRPV1 (inactive state) | Ion Channel | -9.56 (average for antagonists) | N/A |
Stereochemical Considerations in Dihydroxylation and Their Impact on Activity
Stereochemistry is a critical determinant of the pharmacological activity of repaglinide. The therapeutic agent is the (S)-enantiomer, which is significantly more active than its (R)-enantiomer. nih.gov This stereoselectivity extends to its metabolism, where enzymes can differentiate between enantiomers and produce metabolites in a stereospecific manner.
The process of dihydroxylation would introduce new chiral centers into the molecule. The exact spatial orientation (stereochemistry) of these new hydroxyl groups would depend on the specific CYP450 enzyme catalyzing the reaction and its ability to orient the substrate in a highly specific way. This can lead to the formation of multiple diastereomers of this compound.
Each of these diastereomers would have a unique three-dimensional shape, which would, in turn, dictate its ability to interact with any biological targets. Even if the parent metabolite were to have some residual activity, the different diastereomers would likely exhibit varying levels of that activity. However, as the known hydroxylated metabolites of repaglinide are inactive, it is almost certain that all stereoisomers of this compound would also be inactive. The primary significance of stereoselective metabolism in this context is for the accurate analytical identification and characterization of such metabolites in research settings.
Positional Isomerism of Hydroxylation and Structure-Metabolism Relationships
The metabolism of repaglinide is a clear example of positional isomerism, where hydroxylation can occur at different positions on the molecule, leading to different metabolites. This is governed by the distinct substrate specificities of the enzymes involved.
CYP2C8 preferentially hydroxylates the piperidine (B6355638) ring , leading to the M4 metabolite. nih.govdrugbank.comnih.gov
Other minor sites of hydroxylation, such as on the isopropyl group to form M0-OH, have also been attributed to CYP2C8. nih.govmdpi.com
CYP3A4 is less involved in direct hydroxylation and more in the oxidative cleavage pathways that lead to M1 and M2. pharmgkb.orgnih.gov
This enzyme-driven selectivity establishes a direct structure-metabolism relationship: the structure of the resulting metabolite is a direct consequence of which enzyme acted upon the parent drug.
In the context of this compound, positional isomerism would define the specific locations of the two hydroxyl groups. For example, dihydroxylation could occur at two different positions on the piperidine ring, or one on the piperidine ring and another on the isopropyl moiety. Each of these positional isomers would be a distinct chemical compound formed through a specific metabolic sequence. This relationship underscores the complexity of drug metabolism and demonstrates how the parent drug's structure is systematically modified by specific enzymes, leading to a variety of metabolites that are then typically targeted for elimination. The position of these hydroxylations ultimately contributes to the inactive status of the resulting metabolites.
Implications for Drug Metabolism and Disposition Research
Contribution to the Overall Metabolic Profile of Repaglinide (B1680517)
Repaglinide undergoes extensive and rapid metabolism in the liver, with almost complete elimination through biotransformation. pharmgkb.org The primary metabolic pathways involve oxidation and glucuronidation. pharmgkb.orgwikipedia.org The oxidative metabolism is predominantly mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4. pharmgkb.orgeuropa.euhpra.ienih.gov
Several key metabolites of repaglinide have been identified, none of which possess significant glucose-lowering activity. pharmgkb.orgdrugbank.com The principal metabolites include:
M1 (aromatic amine): Formed through oxidation. pharmgkb.orgdrugbank.com
M2 (oxidized dicarboxylic acid): A major dicarboxylic acid derivative. pharmgkb.orgdrugbank.com
M4 (hydroxylated on the piperidine (B6355638) ring): A product of hydroxylation. pharmgkb.orgnih.gov
M7 (acyl glucuronide): Formed by direct glucuronidation of repaglinide. drugbank.com
In vitro studies suggest that CYP3A4 is the main catalyst for the formation of M1 and M2, while CYP2C8 is primarily responsible for producing the M4 metabolite. pharmgkb.org Another hydroxylated metabolite, 3'-Hydroxy Repaglinide, has also been identified as a main product of CYP2C8. medchemexpress.com
| Enzyme | Primary Metabolite(s) Formed | Pathway | Reference |
| CYP2C8 | M4, 3'-Hydroxy Repaglinide | Oxidation (Hydroxylation) | pharmgkb.orgnih.govmedchemexpress.com |
| CYP3A4 | M1, M2 | Oxidation | pharmgkb.org |
| UGT | M7 | Glucuronidation | drugbank.com |
| Aldehyde Dehydrogenase | M2 (further processing) | Oxidation | nih.gov |
Role in Understanding Inter-individual Variability in Repaglinide Metabolism (e.g., Genetic Polymorphisms of CYP Enzymes)
The pharmacokinetics of repaglinide are known for high inter-individual variability, which can be as high as 60%. europa.euhpra.ie This variability is significantly influenced by genetic polymorphisms in the enzymes and transporters responsible for its disposition. pharmgkb.orgresearchgate.net
Key genetic factors include:
CYP2C8 Polymorphisms: As a primary enzyme in repaglinide metabolism, variations in the CYP2C8 gene can alter drug clearance. The CYP2C8*3 allele, for instance, has been a subject of study, with some reports associating it with reduced plasma concentrations of repaglinide nih.gov, while other research suggests its role may not be clinically significant at therapeutic doses. nih.gov
CYP3A4 Polymorphisms: Variations in the CYP3A4 gene also contribute to pharmacokinetic variability. The CYP3A4*18 allele has been found to significantly decrease the elimination rate and increase the half-life of repaglinide. nih.gov
SLCO1B1 Polymorphisms: Genetic variants of the hepatic uptake transporter OATP1B1 (encoded by the SLCO1B1 gene) are an independent and significant determinant of repaglinide pharmacokinetics. pharmgkb.org
While the impact of these polymorphisms on the systemic exposure of the parent drug, repaglinide, is established, there is no specific research detailing how they affect the formation of "3',3''-Dihydroxy Repaglinide." Theoretically, individuals with CYP2C8 or CYP3A4 genotypes that lead to higher metabolic activity might produce more of this and other oxidative metabolites. Conversely, poor metabolizers might have significantly lower concentrations. However, without specific studies on this metabolite, its utility as a biomarker for genetic variability is unknown.
| Gene (Enzyme/Transporter) | Variant | Effect on Repaglinide Pharmacokinetics | Reference |
| CYP2C8 | CYP2C83 | Associated with reduced plasma concentrations in one study; another found no significant effect. | nih.govnih.gov |
| CYP3A4 | CYP3A418 | Associated with a lower elimination rate constant and higher half-life. | nih.gov |
| SLCO1B1 | 521T>C | Markedly increased AUC (Area Under the Curve) in homozygous carriers. | pharmgkb.org |
Significance in Drug-Drug Interaction Prediction and Assessment (e.g., Inhibition/Induction of Formation)
Repaglinide's reliance on CYP2C8, CYP3A4, and the OATP1B1 transporter makes it highly susceptible to drug-drug interactions (DDIs). nih.govnih.govnih.gov The prediction and assessment of these interactions are critical for safe clinical use.
Inhibition: Co-administration of repaglinide with inhibitors of its metabolic pathways can lead to significantly increased plasma concentrations. Strong inhibitors of CYP2C8 (e.g., gemfibrozil) or CYP3A4 (e.g., itraconazole, clarithromycin) can elevate repaglinide exposure. wikipedia.orgnih.gov The interaction with gemfibrozil (B1671426) is particularly complex, as it and its glucuronide metabolite inhibit both CYP2C8 and the OATP1B1 transporter. nih.govresearchgate.net
Induction: Conversely, co-administration with strong inducers of CYP enzymes, such as rifampicin, can accelerate repaglinide metabolism and reduce its systemic exposure and efficacy. nih.gov
In the context of DDI assessment, specific metabolic pathways can serve as probes. The formation of the M4 metabolite has been proposed as a selective in vitro probe for CYP2C8 activity. nih.govnih.gov There is currently no evidence in the scientific literature to suggest that the formation of "this compound" is used as a specific biomarker for assessing DDI potential. Its formation would theoretically be inhibited or induced by the same drugs that affect the parent compound's metabolism, but its utility as a sensitive or specific probe has not been established.
| Interacting Drug | Mechanism | Effect on Repaglinide | Reference |
| Gemfibrozil | Strong CYP2C8 and OATP1B1 inhibitor | Increases plasma concentration | nih.govresearchgate.net |
| Clopidogrel | CYP2C8 inhibitor | Increases plasma concentration | wikipedia.org |
| Clarithromycin | CYP3A4 inhibitor | Increases plasma concentration | pharmgkb.orgdrugbank.com |
| Cyclosporine | CYP3A4 and OATP1B1 inhibitor | Increases plasma concentration | pharmgkb.orghpra.ie |
| Rifampicin | CYP2C8 and CYP3A4 inducer | Decreases plasma concentration | nih.gov |
Future Research Directions and Advanced Methodologies
Development of Deuterated or Labeled Analogs for Metabolic Tracing
The synthesis of isotopically labeled analogs is a powerful tool in metabolic research. While a deuterated form of 3'-Hydroxy Repaglinide-d5 is commercially available for research purposes, the development of a deuterated or otherwise labeled version of 3',3''-Dihydroxy Repaglinide (B1680517) would be a significant step forward. mdpi.commedchemexpress.com
Metabolic Fate and Pathway Elucidation: Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), allow for precise tracing of the metabolic fate of 3',3''-Dihydroxy Repaglinide in vivo and in vitro. juniperpublishers.com The increased mass of deuterium makes the labeled compound distinguishable from its endogenous counterparts by mass spectrometry. This enables researchers to track its absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labels. Such studies can confirm whether this compound is a terminal metabolite or if it undergoes further biotransformation.
Quantitative Analysis: Stable isotope-labeled compounds serve as ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov By adding a known amount of the deuterated analog to a biological sample, the precise concentration of the unlabeled this compound can be determined with high accuracy and precision. This is essential for pharmacokinetic studies and for understanding the impact of genetic polymorphisms or drug-drug interactions on the metabolite's concentration. nih.gov
| Labeled Analog Application | Description | Research Impact |
| Metabolic Tracing | Use of deuterated this compound to follow its path in biological systems. | Elucidation of downstream metabolic pathways and excretion routes. |
| Quantitative Bioanalysis | Employment as an internal standard in mass spectrometry-based assays. | Accurate determination of metabolite concentrations in various biological matrices. |
Application of Advanced Imaging Techniques for Metabolite Distribution
Visualizing the spatial distribution of metabolites within tissues and organs can provide invaluable insights into their local concentration and potential site-specific effects. Advanced imaging techniques, particularly mass spectrometry imaging (MSI), offer a label-free approach to map the distribution of drugs and their metabolites. researchgate.netspringernature.com
Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI and Liquid Microjunction Surface Sampling (LMJSS) can be applied to tissue sections to visualize the distribution of this compound. researchgate.netspringernature.comnih.gov Studies have successfully used these methods to quantify Repaglinide and its metabolites in mouse whole-body tissue sections, demonstrating the feasibility of this approach. nih.govosti.gov Applying these techniques could reveal whether this compound accumulates in specific organs or tissues, which could have toxicological or pharmacological implications.
Positron Emission Tomography (PET): While requiring the synthesis of a radiolabeled analog (e.g., with Carbon-11 or Fluorine-18), PET imaging could provide dynamic, whole-body information on the distribution and kinetics of this compound in living organisms. nih.gov This would complement the high-resolution spatial information from MSI.
| Imaging Technique | Information Provided | Potential Application for this compound |
| Mass Spectrometry Imaging (MSI) | High-resolution spatial distribution in tissue sections. | Mapping the localization of the metabolite in key organs like the liver and kidneys. springernature.comnih.gov |
| Positron Emission Tomography (PET) | Dynamic, quantitative whole-body distribution and kinetics. | In vivo tracking of the metabolite's accumulation and clearance from different tissues. nih.gov |
Systems Biology Approaches to Integrate Metabolite Data
Systems biology aims to understand the complex interactions within biological systems by integrating multiple data types, such as genomics, proteomics, and metabolomics. acs.org Applying a systems biology approach to the study of Repaglinide and its metabolites can provide a more holistic understanding of its effects.
Integrating Metabolomics with Other 'Omics': Data on the levels of this compound can be integrated with data on gene expression (transcriptomics) and protein levels (proteomics) from cells or tissues treated with Repaglinide. This could reveal correlations between the formation of this metabolite and changes in specific biological pathways. For example, it could help identify the specific enzymes responsible for its formation, which are known to be primarily CYP2C8 and CYP3A4 for Repaglinide's oxidative metabolism. pharmgkb.orgauropharma.canih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models use in vitro data and physiological parameters to simulate the ADME of drugs and their metabolites. acs.org By incorporating data on the formation and clearance of this compound into a PBPK model for Repaglinide, researchers can better predict its concentrations in different individuals and populations, and how these might be affected by drug-drug interactions or genetic factors. acs.org
Computational Metabolomics for Predicting Novel Metabolic Pathways
Computational tools are increasingly used to predict the metabolic fate of drugs and other xenobiotics. researchgate.net These in silico methods can complement experimental approaches by generating hypotheses about potential metabolic pathways.
Metabolite Prediction Software: Software packages can predict the likely metabolites of a parent compound based on known metabolic reactions and the substrate's chemical structure. While the major metabolites of Repaglinide are known, these tools could be used to explore the potential for further, minor metabolic pathways for this compound itself. researchgate.net This could guide the search for novel, low-abundance metabolites in experimental samples.
Quantum Chemistry Calculations: Computational chemistry methods can be used to calculate the reactivity of different sites on the this compound molecule. This can help predict which positions are most susceptible to further enzymatic attack, providing a rational basis for designing experiments to identify subsequent metabolites.
Q & A
What chromatographic methods are validated for quantifying 3',3''-Dihydroxy Repaglinide and its related impurities in pharmaceutical formulations?
Basic Research Question
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard method for quantifying this compound and its impurities. A validated protocol uses a C18 column (L1 packing, 5 µm particle size) with a mobile phase of acetonitrile and phosphate buffer, UV detection at 240 nm, and a flow rate of 1 mL/min. System suitability criteria include resolution ≥7.0 between analytes, tailing factor (0.8–2.0), and relative standard deviation (RSD) ≤10% for replicate injections . For impurity profiling, relative retention times (RRT) are critical: RRT 0.3 (Compound B), 0.9 (Compound C), 1.0 (parent compound), and 1.6 (Compound A) .
How can response surface methodology (RSM) optimize the formulation of gastro-retentive delivery systems for this compound?
Advanced Research Question
Central composite design (CCD) and Box-Behnken designs are effective RSM approaches. Independent variables (e.g., polymer concentrations: Eudragit RSPO, HPMC K-100M, NaHCO3) are tested against dependent responses (dissolution rate at 1.5, 8, and 24 hours; floating lag time). Polynomial equations model interactions, and desirability functions identify optimal formulations. For example, a CCD-optimized gastro-retentive tablet achieved 95% dissolution at 24 hours (DR24) with a floating lag time <1 minute . Validation involves comparing predicted vs. experimental values (RSD <5%) and in vivo bioavailability studies in animal models .
What are the key considerations for validating a stability-indicating assay method (SIAM) for this compound under forced degradation?
Basic Research Question
SIAM validation requires forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. For example, exposure to 0.1N HCl (60°C, 24 hours) or 3% H2O2 (room temperature, 6 hours) should degrade the compound by 10–20%. Chromatographic separation must resolve degradation products from the analyte, with peak purity >99% (via photodiode array detection). Method robustness is tested by varying column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase pH (±0.2) .
How do CYP2C8 and CYP3A4 genetic polymorphisms influence the metabolic clearance and drug-drug interaction (DDI) risks of this compound?
Advanced Research Question
CYP2C83 and CYP3A422 variants significantly alter hydroxylation kinetics. In vitro hepatocyte models show reduced metabolic clearance (up to 40%) in CYP2C8*3 carriers, increasing systemic exposure. Physiologically based pharmacokinetic (PBPK) models incorporating enzyme kinetics and OATP1B1 transporter data predict DDIs with CYP2C8 inhibitors (e.g., gemfibrozil) or inducers (e.g., rifampicin). Clinical validation involves genotyping patients in pharmacokinetic studies and monitoring plasma concentrations .
What experimental strategies resolve contradictions in bioavailability data between in vitro dissolution and in vivo absorption studies for this compound formulations?
Advanced Research Question
Discrepancies often arise from poor biorelevance of dissolution media or species-specific absorption differences. Use biorelevant media (e.g., FaSSGF/FeSSIF) mimicking gastric and intestinal fluids. Correlate in vitro dissolution profiles (f2 similarity factor ≥50) with in vivo absorption via deconvolution analysis. For example, floating tablets showing 90% in vitro dissolution at 8 hours (DR8) but delayed in vivo Tmax require adjusting polymer ratios (e.g., HPMC K-100M from 20% to 25%) to prolong gastric retention .
How do ion-pairing reagents enhance the chromatographic separation of polar metabolites like this compound?
Basic Research Question
Ion-pair reagents (e.g., sodium hexanesulfonate) improve retention of polar metabolites on C18 columns by forming neutral complexes. Optimal concentrations (5–10 mM) are determined via factorial design, balancing resolution and peak symmetry. For example, adding 7 mM heptanesulfonic acid to the mobile phase increases the capacity factor (k′) of this compound from 1.2 to 4.9, resolving it from co-eluting impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
